N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-acetamidophenyl)oxalamide

IDO1 inhibition spirocyclic oxalamide cancer immunotherapy

This N,N′-disubstituted oxalamide combines the 4-acetamidophenyl pharmacophore with a rigid 1,4-dioxaspiro[4.4]nonane scaffold, creating a unique 3D topology distinct from common spiro[4.5]decane analogs. Precedent shows spirocyclic oxalamides can achieve nanomolar IDO1 potency (IC₅₀ 3.9 nM), while the 4-acetamidophenyl moiety drives COX-2 inhibition (IC₅₀ 0.12 µM). Procure for head-to-head selectivity profiling against CAS 899958-18-0 and non-spirocyclic comparators to interrogate scaffold-driven binding, metabolic stability, and ADME properties.

Molecular Formula C18H23N3O5
Molecular Weight 361.398
CAS No. 899734-32-8
Cat. No. B2916028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-acetamidophenyl)oxalamide
CAS899734-32-8
Molecular FormulaC18H23N3O5
Molecular Weight361.398
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NCC2COC3(O2)CCCC3
InChIInChI=1S/C18H23N3O5/c1-12(22)20-13-4-6-14(7-5-13)21-17(24)16(23)19-10-15-11-25-18(26-15)8-2-3-9-18/h4-7,15H,2-3,8-11H2,1H3,(H,19,23)(H,20,22)(H,21,24)
InChIKeyLEYYIMLBNDMOCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-acetamidophenyl)oxalamide (CAS 899734-32-8): Structural Identity and Supplier Landscape


N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-acetamidophenyl)oxalamide (CAS 899734-32-8) is a synthetic small molecule (C₁₈H₂₃N₃O₅, MW 361.40) belonging to the N,N′-disubstituted oxalamide class. Its structure comprises a spirocyclic 1,4-dioxaspiro[4.4]nonane scaffold linked via a methylene bridge to an oxalamide core, which is further functionalized with a 4-acetamidophenyl group [1]. This compound is commercially offered exclusively as a research-grade chemical (typical purity ≥95%) by multiple specialty chemical suppliers for in vitro and biochemical probe applications . The 1,4-dioxaspiro[4.4]nonane scaffold is recognized in medicinal chemistry for conferring distinct three-dimensional conformational constraints that may modulate molecular recognition and target selectivity relative to planar or monocyclic analogs [2].

Why N1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-acetamidophenyl)oxalamide Cannot Be Simply Replaced by Other Oxalamide or Spirocyclic Analogs


Within the oxalamide chemotype, even minor structural modifications can produce dramatic shifts in biological activity, target selectivity, and pharmacokinetic behavior. For example, the replacement of a cyclopentyl substituent with a benzyl group in N-(4-acetamidophenyl) oxalamides shifts the selectivity profile of COX-2 enzyme inhibition by altering binding-site occupancy patterns . Similarly, the incorporation of a spirocyclic dioxolane scaffold into an oxalamide core has been demonstrated to confer nanomolar potency (IC₅₀ = 3.9 nM) against IDO1, whereas earlier non-spirocyclic oxalamide chemotypes showed substantially lower activity [1]. These precedents establish that the specific combination of the 1,4-dioxaspiro[4.4]nonane scaffold and the 4-acetamidophenyl oxalamide pharmacophore present in CAS 899734-32-8 is not interchangeable with other spiro-oxalamide analogs or 4-acetamidophenyl oxalamide variants. General substitution without head-to-head comparative data risks a complete loss of the intended biological activity and must be avoided in research procurement.

N1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-acetamidophenyl)oxalamide: Quantitative Differentiation Evidence Guide


Spirocyclic Scaffold Contribution to IDO1 Inhibitory Potency: A Pharmacophore-Level Comparison

A direct comparison with N1-(4-acetamidophenyl)-N2-cyclopentyloxalamide cannot be performed due to the absence of IDO1 data for the cyclopentyl analog. However, key pharmacophore elements can be benchmarked: the spirocyclic dioxolane scaffold—when incorporated into an oxalamide chemotype—has enabled IDO1 inhibitors with IC₅₀ values as low as 3.9 nM in cellular assays [1]. This is approximately 30-fold more potent than the COX-2 inhibition by the structurally related N1-(4-acetamidophenyl)-N2-cyclopentyloxalamide (IC₅₀ = 120 nM against human recombinant COX-2) . While the two compounds target different enzymes, the scaffold-dependent potency difference is instructive: the 1,4-dioxaspiro[4.4]nonane scaffold in CAS 899734-32-8 is expected to confer a conformationally constrained geometry that can substantially enhance target binding relative to flexible cycloalkyl-substituted analogs. However, quantitative activity data for CAS 899734-32-8 against IDO1, COX-2, or any other specific target remain unavailable in the peer-reviewed literature as of the search date. The observed potency boost is therefore a scaffold-level inference pending direct experimental confirmation.

IDO1 inhibition spirocyclic oxalamide cancer immunotherapy

Structural Differentiation from the Closest Commercially Available Spiro-Oxalamide Analog

The closest commercially cataloged analog is N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-acetamidophenyl)oxalamide (CAS 899958-18-0) , which differs only in the spirocyclic core—a six-membered cyclohexane-derived spiro[4.5] system replacing the five-membered cyclopentane-derived spiro[4.4] system in CAS 899734-32-8. This single methylene-unit difference alters the spatial orientation of the oxalamide pharmacophore and the 4-acetamidophenyl group. The physicochemical properties of the two compounds diverge predictably: CAS 899734-32-8 (C₁₈H₂₃N₃O₅, MW 361.40) has a molecular weight 15 Da lower than the spiro[4.5] analog (C₁₉H₂₅N₃O₅, MW 375.42). The smaller spiro[4.4]nonane scaffold is expected to confer a more compact three-dimensional topology, reduced lipophilicity (estimated ΔlogP ≈ –0.5), and a different hydrogen-bonding profile due to the constrained orientation of the dioxolane oxygen atoms . These structural differences are likely to translate into distinct target binding profiles, metabolic stability, and solubility characteristics, although direct comparative pharmacokinetic and pharmacodynamic data remain unavailable.

chemical probe development spiro-oxalamide SAR hydrogen-bonding capacity

Inferred COX-2 Inhibition Potential Based on 4-Acetamidophenyl Oxalamide Pharmacophore

The 4-acetamidophenyl oxalamide substructure present in CAS 899734-32-8 is a recognized pharmacophore for COX-2 enzyme inhibition. The structurally related analog N1-(4-acetamidophenyl)-N2-cyclopentyloxalamide (CAS 900000-75-1) demonstrates potent and selective reversible COX-2 inhibition with an IC₅₀ of 0.12 µM against human recombinant COX-2 and 0.625 µM against ovine COX-2 . Another analog, N1-(4-acetamidophenyl)-N2-benzyloxalamide (CAS 847239-52-5), has been described as a selective COX-2 inhibitor . In the broader oxalamide class, novel N,N′-disubstituted oxalamide derivatives have shown antiproliferative effects on MCF-7 and MDA-MB-231 breast cancer cell lines with IC₅₀ values of 4.72 µM and 6.37 µM, respectively, via COX-dependent mechanisms [1]. The 4-acetamidophenyl group appears crucial for COX-2 engagement: comparative SAR data on N-(3-acetamidophenyl) oxalamides indicate that the presence of the acetamido substituent can reduce the IC₅₀ from 35.0 µM to 12.7 µM in anticancer cellular assays . It is therefore plausible that CAS 899734-32-8 may exhibit COX-2 inhibitory activity mediated by the 4-acetamidophenyl oxalamide pharmacophore, although the spirocyclic 1,4-dioxaspiro[4.4]nonane substituent may modulate potency and selectivity relative to the cyclopentyl and benzyl analogs. Quantitative data for CAS 899734-32-8 against COX-2 or any related enzyme are not available in the published literature as of the search date.

COX-2 inhibition 4-acetamidophenyl pharmacophore anti-inflammatory probe

Best-Fit Research Application Scenarios for N1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-acetamidophenyl)oxalamide (CAS 899734-32-8)


Spirocyclic Oxalamide SAR Probe for IDO1 or Kinase Inhibitor Lead Optimization

Given the established precedent that spirocyclic oxalamide scaffolds can achieve nanomolar potency against IDO1 (IC₅₀ = 3.9 nM in cellular assay) [1], CAS 899734-32-8 can serve as a starting point for structure–activity relationship (SAR) exploration of kinase or IDO1 inhibitor programs. The 4-acetamidophenyl pharmacophore may provide additional hydrogen-bonding interactions in the active site. Researchers should procure this compound alongside its closest commercially available analog, N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-acetamidophenyl)oxalamide (CAS 899958-18-0) , to directly compare the impact of spiro[4.4]nonane versus spiro[4.5]decane scaffold topology on target binding affinity, selectivity, and ADME properties.

COX-2 Probe Development Comparing Spirocyclic vs. Non-Spirocyclic 4-Acetamidophenyl Oxalamides

The 4-acetamidophenyl oxalamide moiety has demonstrated potent COX-2 inhibition in non-spirocyclic analogs, with IC₅₀ values of 0.12 µM for human recombinant COX-2 . CAS 899734-32-8 combines this pharmacophore with a conformationally restricted 1,4-dioxaspiro[4.4]nonane scaffold that may confer enhanced selectivity for COX-2 over COX-1 or improved metabolic stability compared to the cyclopentyl (CAS 900000-75-1) or benzyl (CAS 847239-52-5) analogs . A head-to-head COX-1/COX-2 selectivity panel comparing CAS 899734-32-8 against N1-(4-acetamidophenyl)-N2-cyclopentyloxalamide is warranted prior to procurement for anti-inflammatory probe studies .

Chemical Biology Tool for Investigating Spirocyclic Scaffold Effects on Cellular Permeability and Metabolic Stability

The 1,4-dioxaspiro[4.4]nonane core confers a unique three-dimensional topology distinct from the more common spiro[4.5]decane scaffold . In a drug discovery context, scaffold rigidification via spirocyclization has been shown to improve metabolic stability: in vivo pharmacokinetic profiling of spirofused oxalamide IDO1 inhibitors demonstrated significantly reduced clearance compared to non-spiro oxalamide chemotypes [1]. CAS 899734-32-8 can be used as a tool compound to systematically investigate how the spiro[4.4]nonane core influences permeability (PAMPA or Caco-2), microsomal stability, and CYP450 inhibition profiles relative to non-spirocyclic 4-acetamidophenyl oxalamide comparators such as CAS 900000-75-1 and CAS 847239-52-5.

Building Block for Medicinal Chemistry Library Synthesis Targeting Protein–Protein Interactions

The combination of a spirocyclic scaffold with an oxalamide linker provides a rigid, hydrogen-bond-capable core suitable for targeting protein–protein interaction (PPI) interfaces or allosteric binding pockets [1]. CAS 899734-32-8 can be employed as a versatile synthetic intermediate for further derivatization at the 4-acetamidophenyl position (e.g., deacetylation and subsequent functionalization) or at the spirocyclic core, enabling the generation of focused compound libraries for screening against PPI targets such as IDO1, c-Met kinase, or COX-2 [1].

Quote Request

Request a Quote for N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-acetamidophenyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.